

Epicoprostanol-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: *Epicoprostanol-d5*

Cat. No.: *B15599839*

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An In-depth Technical Guide to Epicoprostanol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoprostanol-d5 (5β -Cholestan- 3α -ol-d5) is the deuterated form of epicoprostanol, a naturally occurring stereoisomer of coprostanol. Epicoprostanol itself is a non-absorbable sterol formed from the bacterial metabolism of cholesterol in the gut of most higher animals. Due to its stability and specific origin, epicoprostanol, alongside coprostanol, serves as a crucial biomarker for fecal pollution in environmental and archaeological studies. The deuterated analog, **Epicoprostanol-d5**, is an invaluable tool in analytical chemistry, primarily employed as an internal standard for the precise quantification of epicoprostanol and other related sterols in complex biological and environmental matrices. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample processing, leading to highly accurate and reproducible results.

This technical guide provides comprehensive information on the chemical properties, proposed synthesis, analytical applications, and the biological context of **Epicoprostanol-d5**.

Core Data Presentation

All quantitative data for **Epicoprostanol-d5** and its unlabeled counterpart are summarized in the tables below for easy comparison.

Identifier	Epicoprostanol-d5	Epicoprostanol
IUPAC Name	(3 α ,5 β)-Cholestan-3-ol-2,2,4,4,6-d5	(3 α ,5 β)-Cholestan-3-ol
Synonyms	5 β -Cholestan-3 α -ol-d5	epi-Coprostanol, epi-Coprosterol
CAS Number	Not explicitly assigned; often uses the CAS of the unlabeled compound.	516-92-7[1][2][3]
Molecular Formula	C27H43D5O[1][2][3]	C27H48O
Molecular Weight	393.70 g/mol [1][2][3]	388.67 g/mol

Physicochemical Properties	Value
Appearance	White to off-white solid
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Proposed Synthesis of Epicoprostanol-d5

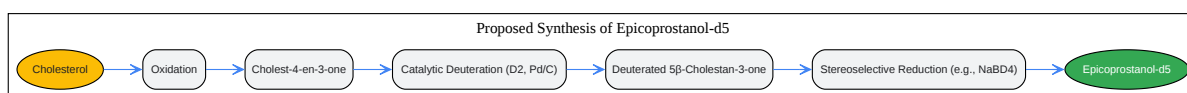
A specific, detailed synthesis protocol for **Epicoprostanol-d5** is not readily available in the public domain. However, based on established methods for the deuteration of sterols, a plausible synthetic route can be proposed. The synthesis of deuterated sterols often involves the use of deuterium gas (D2) for catalytic hydrogenation or deuterated reducing agents like sodium borodeuteride (NaBD4). Site-specific deuteration can be achieved through various strategies, including the reduction of enones or the exchange of enolizable protons.

A potential pathway for the synthesis of **Epicoprostanol-d5** could start from a suitable cholesterol derivative. One possible approach involves the following key steps:

- **Oxidation of Cholesterol:** Cholesterol is first oxidized to cholest-4-en-3-one.

- **Catalytic Deuteration:** The double bond in cholest-4-en-3-one is reduced using deuterium gas (D_2) in the presence of a catalyst (e.g., Palladium on carbon). This step would introduce deuterium at positions 4 and 5.
- **Stereoselective Reduction:** The ketone at position 3 is then stereoselectively reduced to the 3α -hydroxyl group using a suitable reducing agent, potentially a deuterated one like sodium borodeuteride ($NaBD_4$) to introduce deuterium at the 3-position. The stereochemistry at the A/B ring junction (5β) is a critical aspect of this synthesis.

This proposed pathway is a simplified representation. The actual synthesis would require careful selection of reagents and reaction conditions to achieve the desired stereochemistry and high isotopic enrichment.



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A high-level proposed synthetic pathway for **Epicoprostanol-d5**.

Experimental Protocols: Quantification of Fecal Sterols using a Deuterated Internal Standard

The primary application of **Epicoprostanol-d5** is as an internal standard in isotope dilution mass spectrometry for the quantification of fecal neutral sterols. The following is a generalized experimental protocol based on established methods for analyzing these compounds in human feces by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation and Homogenization:

- Fecal samples are lyophilized and then homogenized.
- A known amount of the homogenized sample is weighed.

- An internal standard solution containing a precise concentration of **Epicoprostanol-d5** (and other deuterated sterols if quantifying multiple analytes) is added to the sample.

2. Extraction:

- The sterols are extracted from the fecal matrix using an appropriate organic solvent system, such as a mixture of chloroform and methanol.
- The extraction is often facilitated by sonication or vigorous vortexing.
- The mixture is centrifuged, and the supernatant containing the lipid extract is collected. This step may be repeated to ensure complete extraction.

3. Saponification (Optional but recommended):

- To hydrolyze any sterol esters to their free sterol form, the lipid extract is subjected to saponification by heating with a strong base (e.g., potassium hydroxide in ethanol).
- After saponification, the non-saponifiable fraction containing the free sterols is extracted with an organic solvent like hexane.

4. Derivatization:

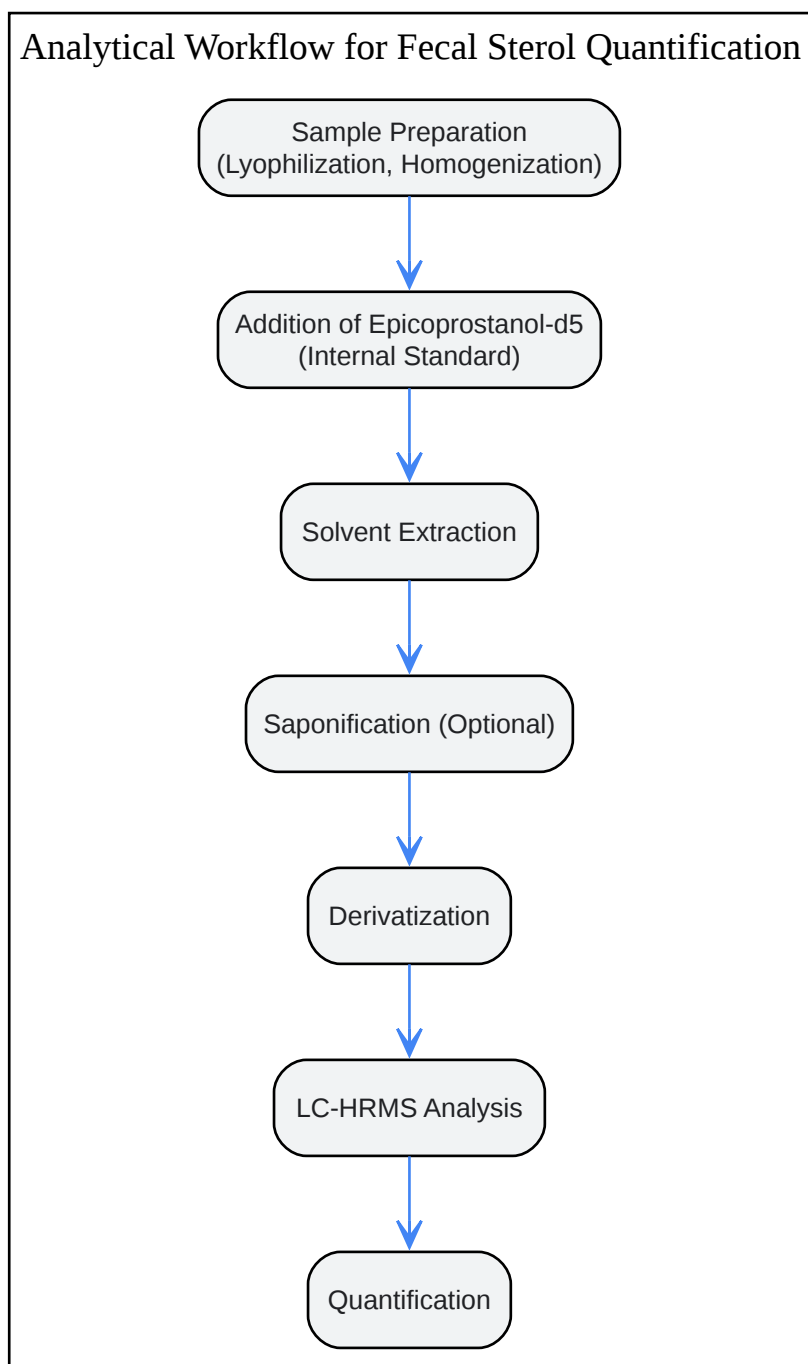
- To improve chromatographic separation and ionization efficiency in mass spectrometry, the hydroxyl group of the sterols is often derivatized. A common derivatizing agent is N,N-dimethylglycine, which adds a readily ionizable group to the sterol molecule.

5. LC-HRMS Analysis:

- The derivatized sample is injected into an LC-HRMS system.
- Liquid Chromatography: A reversed-phase column (e.g., a biphenyl stationary phase) is typically used to separate the different sterol isomers. A gradient elution with a mobile phase consisting of acetonitrile, methanol, and water with an additive like ammonium acetate is commonly employed.
- Mass Spectrometry: The eluent from the LC is introduced into a high-resolution mass spectrometer. Detection is performed in positive ion mode, often using parallel reaction

monitoring (PRM) for the analytes and full scan mode for the deuterated standards.

- Quantification: The concentration of epicoprostanol in the sample is determined by comparing the peak area of the analyte to the peak area of the **Epicoprostanol-d5** internal standard.



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A generalized workflow for the quantification of fecal sterols using **Epicoprostanol-d5**.

Biological Context and Signaling Pathways

Epicoprostanol is a product of the gut microbiota's metabolism of cholesterol. It is not produced by human cells. The conversion of cholesterol to coprostanol and its epimer, epicoprostanol, is a significant event in the human gut, affecting the overall sterol balance.

Role as a Biomarker:

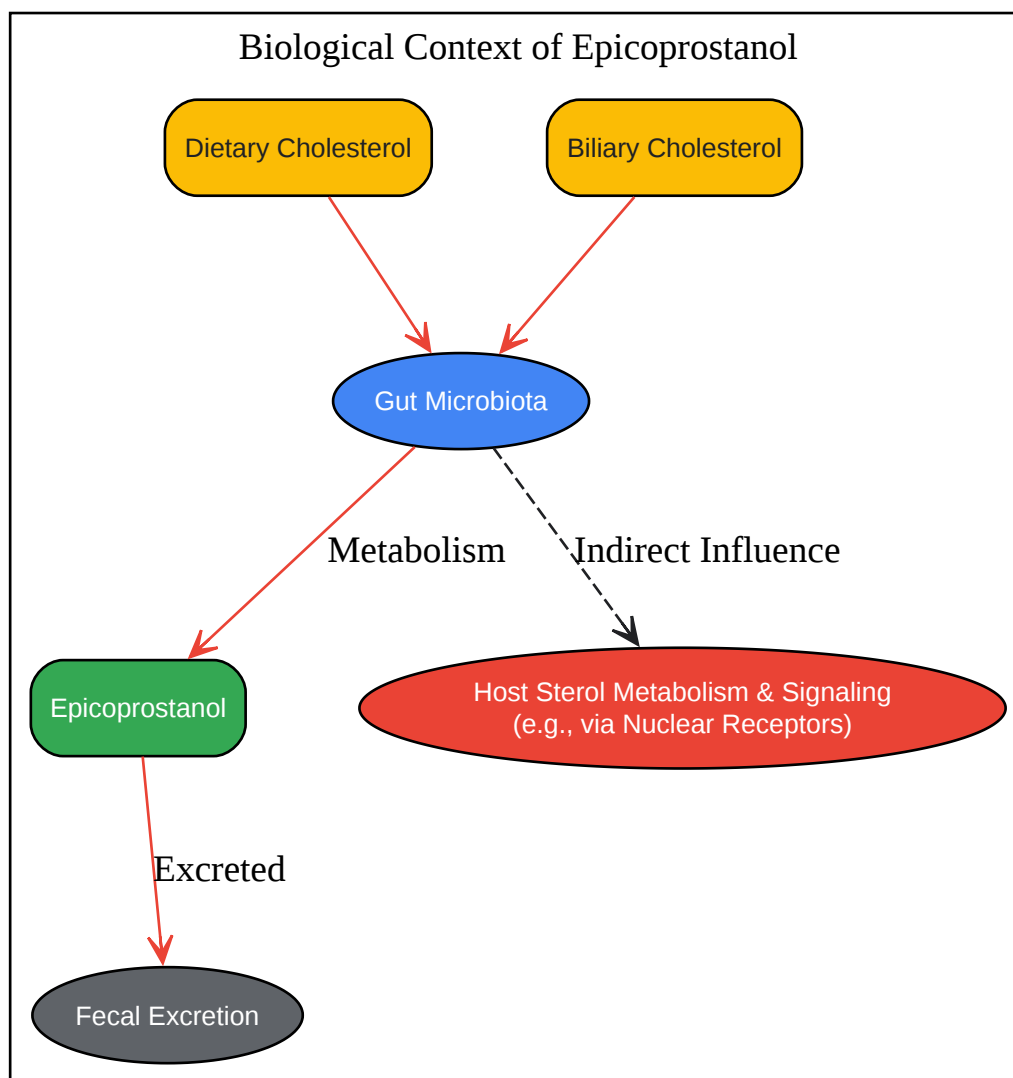
The primary biological relevance of epicoprostanol is its use as a biomarker. The ratio of coprostanol to cholesterol and the ratio of epicoprostanol to coprostanol can provide information about the source and age of fecal contamination in environmental samples. In a clinical or nutritional research setting, the analysis of fecal neutral sterols, including epicoprostanol, can offer insights into the composition and metabolic activity of the gut microbiome.

Potential Indirect Effects on Signaling:

There is currently no direct evidence to suggest that epicoprostanol itself is a signaling molecule that activates specific cellular pathways in the host. However, the metabolic activity of the gut microbiota, which produces epicoprostanol, has profound effects on host physiology, including the regulation of metabolism and immunity.

The broader class of sterols and their metabolites are known to interact with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression involved in various physiological processes. For example, oxysterols (oxidized derivatives of cholesterol) are known ligands for Liver X Receptors (LXRs), which play a central role in cholesterol homeostasis. While epicoprostanol is a saturated sterol and not an oxysterol, the overall landscape of sterol metabolism in the gut can influence the pool of ligands available for nuclear receptors in the intestinal epithelium and the liver.

Therefore, while epicoprostanol may not be a direct signaling molecule, its formation is part of a complex interplay between diet, gut microbiota, and host sterol metabolism, which in turn can influence major signaling pathways.



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The role of gut microbiota in the formation of Epicoprostanol and its biological fate.

Conclusion

Epicoprostanol-d5 is a vital analytical tool for researchers in various fields, from environmental science to clinical research. Its use as an internal standard enables the accurate quantification of fecal neutral sterols, providing valuable data on gut microbiome activity and for tracking fecal pollution. While not a direct signaling molecule, the biological context of its formation highlights the intricate relationship between the host and its gut microbiota in regulating sterol metabolism. The methodologies and information presented in this guide are

intended to support researchers in the effective application of **Epicoprostanol-d5** in their studies.

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